5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-

Catalog No.
S6605074
CAS No.
122460-66-6
M.F
C10H5ClF3NO2
M. Wt
263.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluorome...

CAS Number

122460-66-6

Product Name

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-

IUPAC Name

4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-1,3-oxazol-5-one

Molecular Formula

C10H5ClF3NO2

Molecular Weight

263.60 g/mol

InChI

InChI=1S/C10H5ClF3NO2/c11-6-3-1-5(2-4-6)7-8(16)17-9(15-7)10(12,13)14/h1-4,9H

InChI Key

HFTPOTIPYBZVSL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)Cl

The exact mass of the compound 4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone is 262.9960906 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- is a heterocyclic compound characterized by its unique oxazolone structure. It has a molecular formula of C10H5ClF3NO2 and a molecular weight of approximately 263.60 g/mol. The compound features a trifluoromethyl group and a chlorophenyl substituent, which contribute to its distinctive chemical properties and potential biological activities. The compound is identified by the CAS number 122460-66-6 and is known for its stability and reactivity under various conditions .

Typical of oxazolones, including:

  • Nucleophilic Addition: The electrophilic carbon in the oxazolone ring can react with nucleophiles, leading to substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, resulting in the formation of corresponding acids or amines.
  • Cyclization Reactions: It can also engage in cyclization with other reagents to form more complex structures, particularly in the presence of suitable catalysts .

The biological activity of 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- has been explored in various studies. It exhibits:

  • Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against certain bacterial strains.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for further research in pharmaceuticals.
  • Cytotoxicity: Some investigations have indicated cytotoxic effects against specific cancer cell lines, suggesting potential applications in cancer therapy .

Several methods exist for synthesizing 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-:

  • Condensation Reactions: One common method involves the condensation of appropriate anilines with trifluoroacetic anhydride followed by cyclization to form the oxazolone structure.
  • Refluxing with Reactants: Another approach includes refluxing chlorophenyl derivatives with trifluoromethyl-substituted reagents in the presence of catalysts.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps including protection-deprotection strategies to achieve the desired functional groups .

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated for potential use in drug development.
  • Agricultural Chemicals: Its antimicrobial properties may allow for applications in agricultural formulations to protect crops from pathogens.
  • Chemical Intermediates: The compound can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications .

Studies on the interactions of 5(2H)-Oxazolone with biomolecules have revealed insights into its mechanism of action:

  • Protein Binding Studies: Research indicates that the compound can bind to specific proteins, influencing their activity and potentially altering metabolic pathways.
  • Receptor Interaction: Investigations into receptor binding have shown that it may interact with certain receptors involved in inflammation and pain signaling pathways.

These interactions are crucial for understanding its therapeutic potential and guiding further research .

Several compounds share structural similarities with 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5(2H)-Oxazolone, 4-(phenyl)-2-(trifluoromethyl)C10H7F3NLacks chlorine substituent
5(2H)-Oxazolone, 4-(bromophenyl)-2-(trifluoromethyl)C10H5BrF3NOContains bromine instead of chlorine
5(2H)-Oxazolone, 4-(methylphenyl)-2-(trifluoromethyl)C11H9F3NContains a methyl group instead of chlorine

These compounds exhibit varying biological activities and chemical reactivities due to differences in their substituents. The presence of a chlorophenyl group in 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- contributes to its unique properties compared to others on this list .

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

262.9960906 g/mol

Monoisotopic Mass

262.9960906 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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